molecular formula C16H16ClN7OS2 B11046323 1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11046323
M. Wt: 421.9 g/mol
InChI Key: WBDNMIDQYSJCMI-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrimidine ring, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The thiadiazole and pyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and reactivity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as an enzyme inhibitor.

    Industrial Applications: Use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group can form strong hydrogen bonds with active sites, while the thiadiazole and pyrimidine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)amine
  • **1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)urea

Uniqueness

The presence of the guanidine group in 1-(3-Chloro-2-methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine distinguishes it from similar compounds, providing it with unique binding properties and reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H16ClN7OS2

Molecular Weight

421.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C16H16ClN7OS2/c1-8-11(17)4-3-5-12(8)20-14(18)22-15-19-10(6-13(25)21-15)7-26-16-24-23-9(2)27-16/h3-6H,7H2,1-2H3,(H4,18,19,20,21,22,25)

InChI Key

WBDNMIDQYSJCMI-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)/N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)N

Origin of Product

United States

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